Canavanine

Aminoacyl-tRNA Synthetase Enzyme Kinetics Protein Synthesis Inhibition

L-Canavanine is a non-proteinogenic amino acid found in certain leguminous plants that functions as a structural analog of L-arginine, differing primarily by an oxygen substitution for a methylene group in the guanidino moiety. This subtle alteration enables canavanine to act as a potent antimetabolite, competitively inhibiting arginine-dependent biochemical pathways.

Molecular Formula C5H12N4O3
Molecular Weight 176.17 g/mol
CAS No. 543-38-4
Cat. No. B1674654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanavanine
CAS543-38-4
Synonyms(L)-Canavanine;  AI3-52153;  AI3 52153;  AI352153
Molecular FormulaC5H12N4O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CON=C(N)N)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
InChIKeyFSBIGDSBMBYOPN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water
Insoluble in alcohol, ether, benzene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Canavanine (CAS 543-38-4): A Specialized Arginine Antimetabolite for Mechanistic and Therapeutic Investigation


L-Canavanine is a non-proteinogenic amino acid found in certain leguminous plants that functions as a structural analog of L-arginine, differing primarily by an oxygen substitution for a methylene group in the guanidino moiety [1]. This subtle alteration enables canavanine to act as a potent antimetabolite, competitively inhibiting arginine-dependent biochemical pathways [2]. Its primary mechanism of action involves activation and aminoacylation by arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptides and resulting in the production of structurally aberrant, dysfunctional proteins [3]. This unique property underpins its utility as a research tool and its investigation as a potential anticancer agent.

Why Generic Arginine Analogs Cannot Substitute for Canavanine in Critical Experimental and Therapeutic Contexts


The functional distinction between canavanine and other arginine analogs (e.g., L-homoarginine, L-NAME) or the native substrate L-arginine is not merely a matter of potency but of distinct mechanistic outcomes. Canavanine is uniquely activated and charged onto tRNA^Arg by arginyl-tRNA synthetase, a property not shared by all analogs [1]. This activation leads to its actual incorporation into proteins, causing a structural and functional disruption that is fundamentally different from simple competitive inhibition of an enzyme active site [2]. Consequently, its biological effects, including its cytotoxicity profile and its ability to sensitize cells to other therapies, are profoundly influenced by the concentration of L-arginine in the environment, a variable that does not impact non-incorporated analogs in the same way [3]. Substituting canavanine with a simple NOS inhibitor or another non-incorporated analog will therefore fail to recapitulate its protein-damaging, arginine-dependent mechanism, leading to divergent and potentially misleading experimental results.

Quantitative Differentiation of Canavanine: Head-to-Head Performance Data Against Key Comparators


Competitive Inhibition of Arginyl-tRNA Synthetase: Canavanine vs. L-Arginine

Canavanine acts as a competitive inhibitor of L-arginine for activation by arginyl-tRNA synthetase. In an assay using tRNA and synthetases from whole chick embryos, canavanine demonstrated a specific and quantifiable affinity for the enzyme's active site [1].

Aminoacyl-tRNA Synthetase Enzyme Kinetics Protein Synthesis Inhibition Antimetabolite

NOS Inhibition Potency: Canavanine Compared to L-NMMA and Aminoguanidine

Canavanine inhibits nitric oxide synthase (NOS) activity, but its potency is distinct from other arginine-based inhibitors. In assays using bovine ocular tissues (retina, choroid, trabecular meshwork), canavanine exhibited an intermediate inhibitory potency [1].

Nitric Oxide Synthase Enzyme Inhibition Constitutive NOS iNOS Selectivity

Arginine-Dependent Cytotoxicity: Canavanine IC50 Shifts in Cancer vs. Normal Cells

The cytotoxic potency of canavanine is highly dependent on the concentration of L-arginine in the cellular environment. In arginine-rich media, its IC50 is in the millimolar range, while in arginine-free media, it becomes markedly more potent, dropping to the micromolar range [1].

Cancer Cell Cytotoxicity Arginine Deprivation Selective Toxicity Anticancer Agent

Hemodynamic Restoration in Endotoxic Shock: Canavanine vs. Norepinephrine

In a rat model of endotoxic shock, L-canavanine was compared directly to norepinephrine (NE, a standard of care) and arginine vasopressin (AVP) for its effects on hemodynamics and organ function [1].

Endotoxic Shock Hemodynamics Renal Function iNOS Inhibition

Chemosensitization: Canavanine Potentiates Doxorubicin and Cisplatin Cytotoxicity

Beyond its direct cytotoxic effects, canavanine has been shown to potentiate the activity of standard chemotherapeutic agents. This effect is particularly relevant in cancer cells that overexpress argininosuccinate synthetase (ASS) [1].

Chemosensitization Drug Synergy Multidrug Resistance Combination Therapy

Concentration-Dependent Toxicity in an In Vivo Insect Model: Canavanine vs. Arginine

The toxic effects of canavanine in a whole-organism model are concentration-dependent and can be distinguished from the effects of L-arginine [1].

In Vivo Toxicity Insect Model Concentration-Response Allelochemical

High-Value Application Scenarios for Canavanine (CAS 543-38-4) Based on Verified Differentiation Data


Mechanistic Studies of Protein Synthesis Fidelity and Misfolding

For researchers investigating the fidelity of translation, proteostasis, and the cellular consequences of non-canonical amino acid incorporation, canavanine is an indispensable tool. Its quantifiable competitive inhibition of arginyl-tRNA synthetase (Ki = 35 µM vs. Km = 2.5 µM for arginine) [1] ensures its activation and subsequent misincorporation into nascent proteins. This provides a controlled and well-characterized method to induce the production of aberrant proteins, enabling studies on the unfolded protein response (UPR), ER stress, and proteasome activity.

Investigating Arginine Auxotrophy and Arginine Deprivation Therapies in Oncology

The profound differential cytotoxicity of canavanine in arginine-depleted versus arginine-rich environments (e.g., HeLa cell IC50 shift from 5-10 mM to 0.21 mM) [2] makes it a critical reagent for research into arginine deprivation therapies. Scientists developing or testing arginine-degrading enzymes (like arginase or ADI-PEG20) can use canavanine as a synergistic agent or a tool to study mechanisms of resistance and synthetic lethality in tumors that are auxotrophic for arginine.

In Vivo Models of Endotoxic Shock and Selective iNOS Inhibition

In animal models of sepsis and endotoxic shock, canavanine serves as a selective inhibitor of inducible nitric oxide synthase (iNOS). Its ability to restore blood pressure while preserving renal function and normalizing tissue metabolism, as demonstrated in head-to-head studies against norepinephrine [3], positions it as a valuable pharmacological tool for dissecting the role of iNOS in cardiovascular dysfunction and for evaluating novel therapeutic strategies for distributive shock.

Tool for Studying Insect-Plant Interactions and Natural Product Defense

Given its potent and concentration-dependent toxicity in insect larvae (e.g., M. sexta at 3-45 mM) [4], canavanine is a key compound for ecological and evolutionary biology research. It serves as a model allelochemical to study the co-evolution of plant chemical defenses and insect detoxification mechanisms, including the biochemical basis of resistance in specialized herbivores.

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